

CAS number and molecular structure of Dimethyl benzylidenemalonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl benzylidenemalonate*

Cat. No.: *B1267379*

[Get Quote](#)

An In-depth Technical Guide to Dimethyl Benzylidenemalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Dimethyl Benzylidenemalonate**, a versatile organic compound with significant applications in synthetic chemistry and pharmaceutical research. This document details its chemical identity, physicochemical properties, synthesis protocols, and its role as a precursor in the development of novel therapeutic agents.

Core Compound Identity

CAS Number: 6626-84-2

Molecular Structure:

- IUPAC Name: Dimethyl 2-benzylidenepropanedioate
- Molecular Formula: $C_{12}H_{12}O_4$
- Molecular Weight: 220.22 g/mol
- SMILES: COC(=O)C(=CC1=CC=CC=C1)C(=O)OC

- InChI Key: HPLVTKYRGZZXJF-UHFFFAOYSA-N

Physicochemical and Spectral Data

The following tables summarize the key quantitative data for **Dimethyl Benzylidenemalonate**. This information is crucial for its application in experimental settings and for its characterization.

Table 1: Physical and Chemical Properties

Property	Value	Reference
Physical State	Yellow solid	[1]
Boiling Point	282.9°C at 760 mmHg	[1]
Density	1.179 g/cm ³	[1]
Flash Point	134°C	[1]
LogP	1.416	[1]
PSA	52.6	[1]

Note: Due to the close structural and chemical similarity, spectral data for the diethyl analog, Diethyl Benzylidenemalonate (CAS 5292-53-5), is often used as a reference.

Synthesis of Dimethyl Benzylidenemalonate

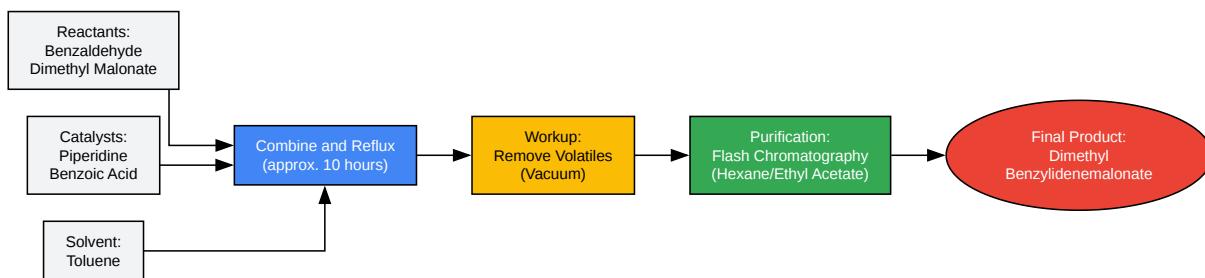
The primary route for synthesizing **Dimethyl Benzylidenemalonate** is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound, in this case, dimethyl malonate, with an aldehyde, benzaldehyde, in the presence of a basic catalyst.[\[2\]](#)

Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from established procedures for the synthesis of arylidene malonates.

Materials:

- Benzaldehyde


- Dimethyl malonate
- Piperidine (catalyst)
- Benzoic acid (co-catalyst)
- Toluene (solvent)
- Hexane
- Ethyl acetate

Procedure:

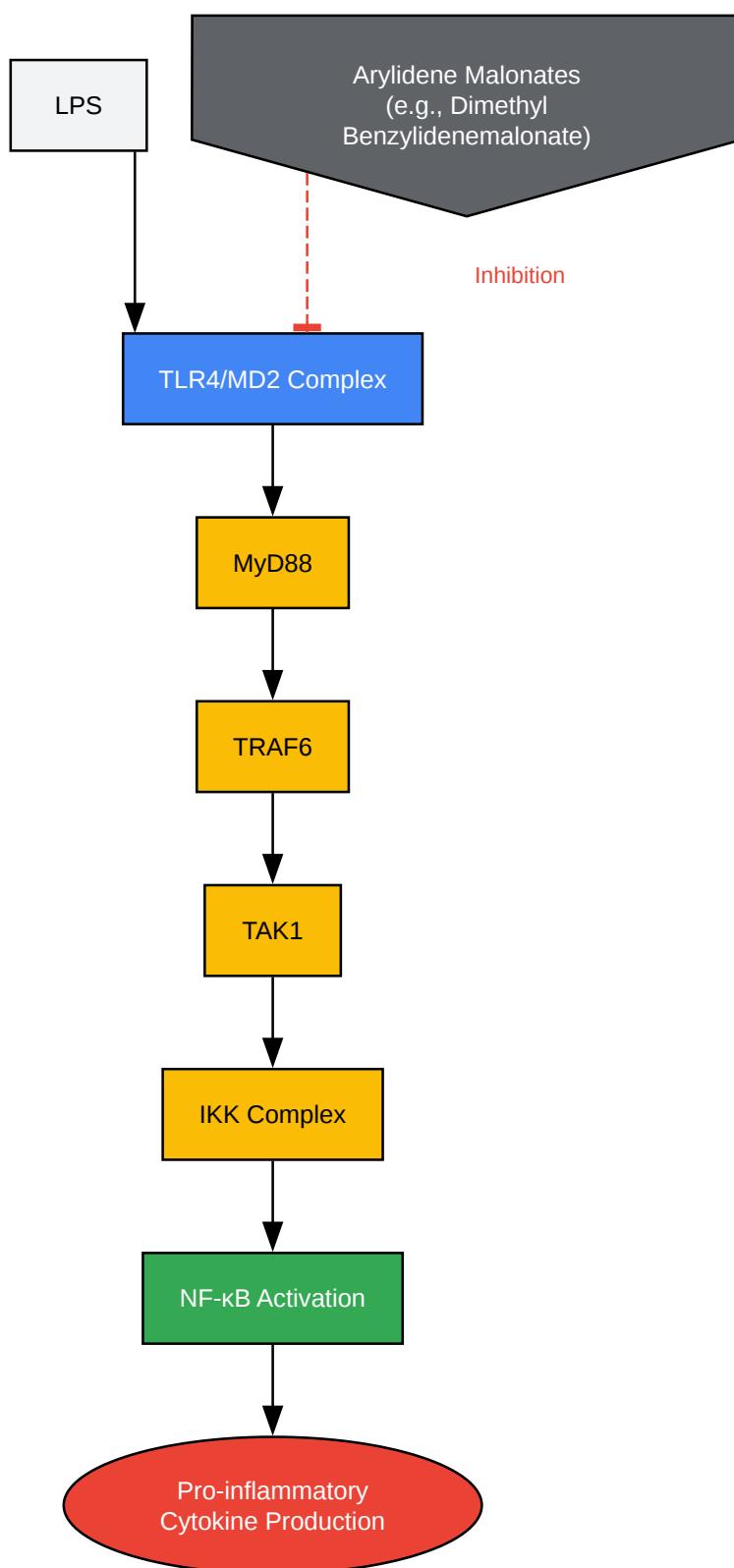
- A mixture of benzaldehyde (5 mmol), dimethyl malonate (5.5 mmol), benzoic acid (20 mg), and piperidine (20 mg) is prepared in toluene (20 mL).[\[1\]](#)
- The reaction mixture is refluxed for approximately 10 hours.[\[1\]](#) The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The solvent and other volatile components are removed under reduced pressure (vacuum).[\[1\]](#)
- The resulting residue is purified by flash chromatography on silica gel using a hexane-ethyl acetate mixture (typically in a 10:1 ratio) as the eluent to yield pure **Dimethyl Benzylidenemalonate**.[\[1\]](#)

Synthesis Workflow

The following diagram illustrates the experimental workflow for the Knoevenagel condensation synthesis of **Dimethyl Benzylidenemalonate**.

[Click to download full resolution via product page](#)

Caption: Knoevenagel Condensation Workflow for **Dimethyl Benzylidenemalonate** Synthesis.


Applications in Drug Development and Research

Dimethyl Benzylidenemalonate and its derivatives are valuable compounds in medicinal chemistry and drug discovery. Their utility stems from their function as versatile synthetic intermediates and their inherent biological activities.

- **Synthetic Building Blocks:** These compounds serve as precursors for Michael addition reactions, enabling the synthesis of more complex molecules with potential therapeutic applications.[3] For instance, the addition of cyanide to arylidene malonates provides a route to arylsuccinic acids.[4]
- **Anti-inflammatory Properties:** Arylidene malonate derivatives have been explored for their potential anti-inflammatory effects.[4] Structure-activity relationship (SAR) studies aim to identify the key structural features necessary for their inhibitory activity.[4]
- **Inhibition of TLR4 Signaling:** One promising area of investigation is the inhibition of Toll-like receptor 4 (TLR4) signaling.[4] This pathway is implicated in the etiology of several pro-inflammatory diseases, making its inhibition a significant therapeutic strategy.[4]
- **UV Filters:** Dimeric benzylidene malonates have been investigated for their potential use in cosmetic preparations as UV filters to protect the skin from harmful ultraviolet radiation.

Inhibition of TLR4 Signaling Pathway

The diagram below illustrates the role of arylidene malonates as inhibitors of the TLR4 signaling pathway, a key target in inflammatory disease research.

[Click to download full resolution via product page](#)

Caption: Inhibition of the TLR4 Signaling Pathway by Arylidene Malonates.

Conclusion

Dimethyl Benzylidenemalonate is a compound of significant interest to the scientific community, particularly those involved in organic synthesis and drug discovery. Its straightforward synthesis via the Knoevenagel condensation, coupled with its reactivity as a Michael acceptor, makes it a valuable building block for a wide range of more complex molecules. Furthermore, the emerging evidence of the biological activities of arylidene malonates, such as their anti-inflammatory potential through the inhibition of pathways like TLR4 signaling, underscores their importance in the development of novel therapeutics. This guide provides the foundational technical information required for researchers to explore the full potential of this versatile chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. prepchem.com [prepchem.com]
- 2. talentchemicals.com [talentchemicals.com]
- 3. Dimethyl 2-(4-methylbenzylidene)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl benzylidenemalonate (6626-84-2) for sale [vulcanchem.com]
- To cite this document: BenchChem. [CAS number and molecular structure of Dimethyl benzylidenemalonate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1267379#cas-number-and-molecular-structure-of-dimethyl-benzylidenemalonate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com